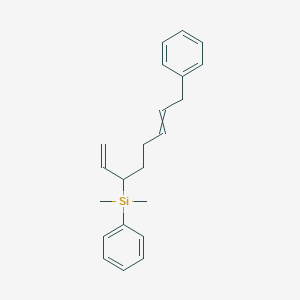

Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane

CAS No.: 607732-69-4

Cat. No.: VC16867252

Molecular Formula: C22H28Si

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 607732-69-4 |

|---|---|

| Molecular Formula | C22H28Si |

| Molecular Weight | 320.5 g/mol |

| IUPAC Name | dimethyl-phenyl-(8-phenylocta-1,6-dien-3-yl)silane |

| Standard InChI | InChI=1S/C22H28Si/c1-4-21(23(2,3)22-18-12-7-13-19-22)17-11-6-10-16-20-14-8-5-9-15-20/h4-10,12-15,18-19,21H,1,11,16-17H2,2-3H3 |

| Standard InChI Key | BPDYPGBNNCJLNZ-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C1=CC=CC=C1)C(CCC=CCC2=CC=CC=C2)C=C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The silicon atom in dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane serves as a central hub, bonded to three distinct groups:

-

Two methyl groups ()

-

One phenyl group ()

-

An 8-phenylocta-1,6-dien-3-yl chain featuring conjugated double bonds at the 1,6-positions and a phenyl substituent at the 8-position.

This configuration introduces significant steric bulk and electronic diversity. The silicon center adopts a tetrahedral geometry, with bond angles and lengths influenced by the differing electronegativities of the substituents. The unsaturated dienyl chain contributes to the compound’s potential for π-orbital interactions, enabling participation in cycloadditions and conjugate addition reactions .

Stereoelectronic Properties

The phenyl group adjacent to silicon exerts an electron-withdrawing effect via resonance, while the methyl groups provide electron-donating inductive effects. This interplay creates a polarized silicon environment, enhancing its susceptibility to nucleophilic or electrophilic attacks. The dienyl moiety’s conjugation allows for delocalized electron density, which stabilizes transition states in reactions such as sigmatropic rearrangements or Diels-Alder cyclizations .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.5 g/mol |

| CAS Registry Number | 607732-69-4 |

| Hybridization at Silicon | |

| Key Functional Groups | Silane, Diene, Phenyl |

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A primary route to dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane involves palladium-catalyzed cross-coupling reactions. As detailed in, phenylacetylene derivatives are coupled with chlorosilanes in the presence of a palladium catalyst (e.g., ) and a copper iodide co-catalyst. Solvents such as toluene or tetrahydrofuran (THF) are employed under inert atmospheres to prevent oxidation.

Example Procedure:

-

Substrate Preparation: Phenylacetylene (3.0 mmol) and dimethylphenylchlorosilane (3.3 mmol) are dissolved in anhydrous toluene.

-

Catalyst System: (5 mol%) and (10 mol%) are added under .

-

Reaction Conditions: The mixture is stirred at 60–80°C for 12–24 hours.

-

Workup: The product is isolated via column chromatography (petroleum ether/ethyl acetate) .

Copper-Mediated Functionalization

Recent advances in copper catalysis, as reported in , enable remote double functionalization of allenynes to access silane-containing dienes. This method leverages and amines (e.g., ) to facilitate alkyne activation and subsequent silylation.

Key Advantages:

-

Regioselectivity: Copper’s soft Lewis acidity favors 1,3-silyl migration.

-

Functional Group Tolerance: Ethers, esters, and halides remain intact under these conditions .

Reactivity and Chemical Transformations

Hosomi-Sakurai Annulation

The unsaturated dienyl chain in dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane participates in Hosomi-Sakurai annulations, a reaction class enabling carbocycle formation. As demonstrated in , treatment with induces intramolecular cyclization, yielding bicyclic siloxanes or ketones.

Mechanistic Insights:

-

Electrophilic Activation: coordinates to the dienyl oxygen, polarizing the π-system.

-

Nucleophilic Attack: The silicon-bonded methyl group acts as a nucleophile, attacking the activated diene.

-

Ring Closure: A six-membered transition state forms, culminating in cyclization .

Transition Metal-Catalyzed Reactions

The compound’s silane group serves as a directing moiety in transition metal catalysis. For instance, iridium complexes facilitate isomerization-Claisen rearrangements (ICR), converting allylsilyl aldehydes into γ,δ-unsaturated carbonyl derivatives .

Representative Reaction:

This transformation underscores the silane’s role in stabilizing metal-ligand intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR: Peaks at δ 0.3–0.5 ppm correspond to Si-bonded methyl groups. The dienyl protons resonate as multiplet signals between δ 5.0–6.5 ppm, while aromatic protons appear at δ 7.0–7.8 ppm.

-

NMR: Silicon-adjacent carbons are deshielded, appearing at δ 15–25 ppm. The dienyl carbons show signals at δ 120–140 ppm, characteristic of -hybridized centers.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 320.5 (calculated for ). Fragmentation patterns reveal sequential loss of methyl () and phenyl () groups.

Applications in Scientific Research

Polymer Science

The compound’s silane group enables surface functionalization of polymers. For example, it acts as a crosslinking agent in silicone resins, enhancing thermal stability and adhesion properties .

Organic Synthesis

As a silylating agent, dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane protects alcohols and amines during multistep syntheses. Its dienyl moiety also participates in Diels-Alder reactions, forming six-membered rings with electron-deficient dienophiles .

Table 2: Key Applications and Case Studies

| Application | Example Use Case | Reference |

|---|---|---|

| Catalysis | Iridium-catalyzed Claisen rearrangements | |

| Materials Engineering | Silicone resin crosslinker | |

| Medicinal Chemistry | Prodrug synthesis via silylation |

Future Research Directions

Exploring New Catalytic Systems

Recent work in highlights copper’s potential in allenyme functionalization. Adapting these methods to dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane could unlock novel reaction pathways, such as enantioselective silylations.

Advanced Materials Design

Incorporating this silane into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may yield materials with tailored porosity and catalytic activity. The dienyl group’s conjugation could also enable applications in organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume